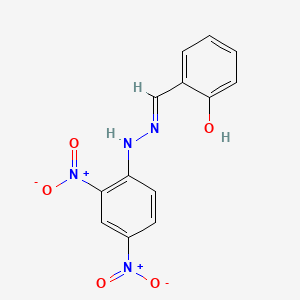

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Descripción general

Descripción

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C13H10N4O5. It is a derivative of 2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is known for its yellow crystalline appearance and is widely used in various fields of research, particularly for the detection and quantification of carbonyl compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as methanol under mild conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. It can also participate in substitution reactions due to the presence of reactive functional groups such as the hydroxyl and nitro groups .

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones and hydrazine derivatives in organic solvents like methanol or ethanol.

Substitution Reactions: Can occur under basic or acidic conditions, often using reagents like sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions are hydrazones, which are characterized by the presence of the C=N-NH functional group. These products are often used as intermediates in the synthesis of more complex organic compounds .

Aplicaciones Científicas De Investigación

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is widely used in scientific research for various applications:

Chemistry: As a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.

Biology: Used in the study of enzyme-catalyzed reactions involving carbonyl compounds.

Medicine: Investigated for its potential antimicrobial and cytotoxic activities against certain cancer cell lines.

Industry: Utilized in the synthesis of specialty chemicals and dyes.

Mecanismo De Acción

The mechanism of action of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound detection.

2,4-Dihydroxybenzaldehyde: Another derivative of benzaldehyde with similar chemical properties but different applications.

Uniqueness

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is unique due to its dual functional groups (hydroxyl and nitro) which enhance its reactivity and stability in forming hydrazone derivatives. This makes it particularly useful in analytical chemistry for the precise detection and quantification of carbonyl compounds.

Actividad Biológica

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone (abbreviated as HBDNH) is an organic compound with significant biological activity. Its molecular formula is C13H10N4O5, and it is primarily recognized for its role in analytical chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

HBDNH exhibits various biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure enables it to interact with carbonyl compounds, facilitating the formation of stable hydrazone derivatives. This property is not only useful for analytical purposes but also suggests potential therapeutic applications.

The primary mechanism of action for HBDNH involves the formation of hydrazones through nucleophilic attack by the hydrazine nitrogen on carbonyl carbon atoms. This reaction leads to the elimination of water and results in a stable product that can be quantified or utilized in further reactions .

In biological contexts, HBDNH has been studied for its antimicrobial properties. It has shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to modulate resistance in microbial strains further enhances its potential as an antimicrobial agent .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of HBDNH and related compounds:

- Study by Amengor et al. (2020) : This study synthesized a library of phenylhydrazones, including derivatives similar to HBDNH, and evaluated their antimicrobial activities against six microorganisms. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 138 µM against Klebsiella pneumoniae and 165 µM against Streptococcus pneumoniae.

- Case Study on Resistance Modulation : Another significant finding was that one derivative demonstrated high resistance modulation activity at a concentration of 1.078 µM against Streptococcus pneumoniae, suggesting that HBDNH could enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of HBDNH on cancer cell lines:

- Cytotoxic Effects : HBDNH has been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth. The specific pathways through which these effects occur are still under investigation but may involve oxidative stress mechanisms and apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HBDNH, a comparison with similar compounds is beneficial.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Hydrazone | Used for carbonyl detection; less bioactive than HBDNH |

| 2-Hydroxybenzaldehyde | Aldehyde | Basic carbonyl activity; lacks hydrazone stability |

| 3-Ethoxy-2-hydroxybenzaldehyde 2,4-DNPH | Related hydrazone | Similar applications; different substituents influence reactivity |

Propiedades

IUPAC Name |

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOPIKWRRWNIRV-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418825 | |

| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-76-5 | |

| Record name | NSC405687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can the crystal structure tell us about the characteristics of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone derivatives?

A1: While the research paper [] focuses on 3-Ethoxy-2-hydroxybenzaldehyde 2,4-dinitrophenylhydrazone, it provides valuable insights into the structural characteristics of this class of compounds. The study reveals that the molecule exhibits a near-planar conformation with a small dihedral angle [] between the benzene rings. This planarity could be a crucial factor influencing the molecule's potential interactions with biological targets or its arrangement within a crystal lattice. Furthermore, the presence of intramolecular hydrogen bonds, specifically N—H⋯O and O—H⋯O, leading to the formation of S(6) and S(5) ring motifs, is noteworthy []. These interactions likely contribute to the compound's stability and could influence its solubility and other physicochemical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.